2-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzenecarboxylic acid
Overview
Description
2-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzenecarboxylic acid is a complex organic compound with the molecular formula C14H7ClF3N3O2 This compound is characterized by the presence of a triazolo[4,3-a]pyridine ring system, which is substituted with a chloro and trifluoromethyl group, and a benzenecarboxylic acid moiety
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Compounds with similar structures have been found to interact with a variety of enzymes and receptors .
Mode of Action
It is known that triazole compounds, which this compound contains, are capable of binding in the biological system with a variety of enzymes and receptors . This binding can lead to changes in the function of these targets.
Biochemical Pathways
For example, some compounds have been found to induce the mitochondrial apoptotic pathway .
Result of Action
Related compounds have been found to have promising anti-cancer properties, showing antiproliferative action against certain cancer cell lines .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by storage temperature
Preparation Methods
The synthesis of 2-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzenecarboxylic acid involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazolo[4,3-a]pyridine ring: This step typically involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 6-chloro-3-(trifluoromethyl)pyridine-2-amine with hydrazine hydrate can form the triazolo[4,3-a]pyridine ring.
Introduction of the benzenecarboxylic acid moiety: This can be achieved through a coupling reaction, where the triazolo[4,3-a]pyridine intermediate is reacted with a benzenecarboxylic acid derivative under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce specific functional groups within the molecule.
Substitution: The chloro group in the compound can be substituted by nucleophiles under appropriate conditions, such as nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzenecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms, including enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Comparison with Similar Compounds
2-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzenecarboxylic acid can be compared with other similar compounds, such as:
8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: This compound shares the triazolo[4,3-a]pyridine core but lacks the benzenecarboxylic acid moiety.
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: This compound has a similar ring system but different substituents, affecting its chemical and biological properties.
Trifluoromethyl-substituted benzoic acids: These compounds have similar functional groups but different core structures, leading to variations in their reactivity and applications.
The uniqueness of this compound lies in its combination of the triazolo[4,3-a]pyridine ring with the benzenecarboxylic acid moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N3O2/c15-10-5-7(14(16,17)18)6-21-11(19-20-12(10)21)8-3-1-2-4-9(8)13(22)23/h1-6H,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMWGFVFICSUDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2C=C(C=C3Cl)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501138003 | |
Record name | 2-[8-Chloro-6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501138003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672951-21-2 | |
Record name | 2-[8-Chloro-6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=672951-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[8-Chloro-6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501138003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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